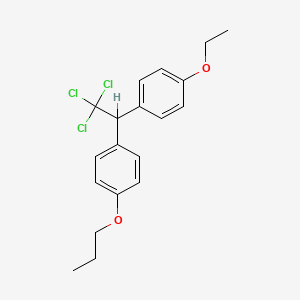![molecular formula C6H14OS B14694032 2-Methyl-2-[(methylsulfanyl)methoxy]propane CAS No. 33657-48-6](/img/structure/B14694032.png)
2-Methyl-2-[(methylsulfanyl)methoxy]propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Butyl methylthiomethyl ether: is an organic compound that belongs to the class of ethers. It is characterized by the presence of a t-butyl group, a methyl group, and a thiomethyl group attached to an oxygen atom. This compound is often used as a protecting group in organic synthesis due to its stability under various reaction conditions and its ease of removal.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of t-butyl methylthiomethyl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For t-butyl methylthiomethyl ether, the reaction typically involves the use of t-butoxide ion and methylthiomethyl chloride under basic conditions .
Industrial Production Methods: Industrial production of t-butyl methylthiomethyl ether follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: t-Butyl methylthiomethyl ether undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ether can be reduced to form alcohols.
Substitution: The ether can undergo nucleophilic substitution reactions, particularly under acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H_2O_2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typical reducing agents.
Substitution: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are used to cleave the ether bond.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Alkyl halides and alcohols.
Aplicaciones Científicas De Investigación
Chemistry: t-Butyl methylthiomethyl ether is widely used as a protecting group for alcohols and amines in organic synthesis. It provides stability to the functional groups during various reaction conditions and can be easily removed under mild conditions .
Biology and Medicine: In biological research, t-butyl methylthiomethyl ether is used to protect sensitive functional groups in biomolecules during synthesis and modification processes. Its stability and ease of removal make it a valuable tool in the synthesis of complex biomolecules .
Industry: In the industrial sector, t-butyl methylthiomethyl ether is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as a protecting group ensures the integrity of sensitive functional groups during large-scale synthesis .
Mecanismo De Acción
The mechanism of action of t-butyl methylthiomethyl ether involves the protection of functional groups through the formation of stable ether bonds. The t-butyl group provides steric hindrance, preventing unwanted reactions at the protected site. The thiomethyl group enhances the stability of the ether bond, making it resistant to various reaction conditions. The removal of the protecting group is typically achieved through acidic cleavage, where the ether bond is protonated and subsequently cleaved to release the protected functional group .
Comparación Con Compuestos Similares
Methylthiomethyl ether: Similar in structure but lacks the t-butyl group.
tert-Butyl methyl ether: Similar in structure but lacks the thiomethyl group.
tert-Butyl ethyl ether: Similar in structure but has an ethyl group instead of a methylthiomethyl group.
Uniqueness: t-Butyl methylthiomethyl ether is unique due to the presence of both the t-butyl and thiomethyl groups. This combination provides enhanced stability and protection to functional groups during synthesis. The t-butyl group offers steric hindrance, while the thiomethyl group contributes to the overall stability of the ether bond .
Propiedades
IUPAC Name |
2-methyl-2-(methylsulfanylmethoxy)propane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-6(2,3)7-5-8-4/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJSEMAXCSSRTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728289 |
Source


|
| Record name | 2-Methyl-2-[(methylsulfanyl)methoxy]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33657-48-6 |
Source


|
| Record name | 2-Methyl-2-[(methylsulfanyl)methoxy]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

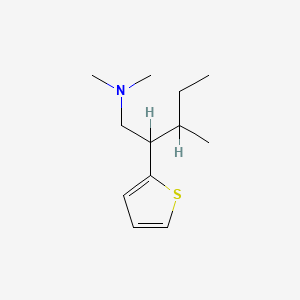

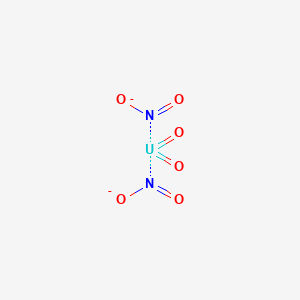

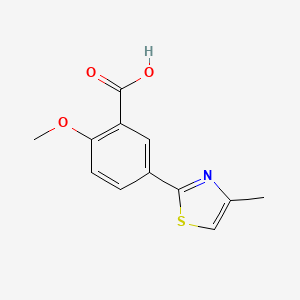
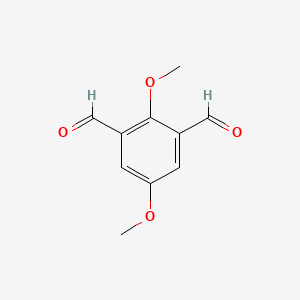


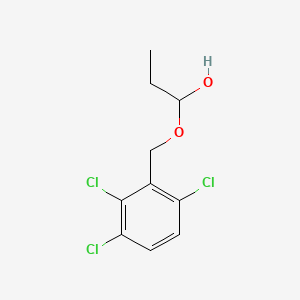

![3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14694040.png)

